molecular formula C9H9NO5 B13808354 (R)-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid

(R)-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid

Cat. No.: B13808354
M. Wt: 211.17 g/mol
InChI Key: BUYKQTWMLZLHDF-SECBINFHSA-N
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Description

®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methyl group, and a nitrobenzene moiety attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the hydroxyl and methyl groups. One common method is the nitration of toluene to form 4-nitrotoluene, which is then subjected to oxidation to introduce the carboxylic acid group. The hydroxyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid may involve large-scale nitration and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxyl and methyl groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 2-Methyl-4-nitrobenzoic acid

Uniqueness

®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

BUYKQTWMLZLHDF-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O

Origin of Product

United States

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